Sulfanitran
Description
Sulfanitran is a sulfonamide antibiotic used in the poultry industry.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPFRGXNGPPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045898 | |
| Record name | Sulfanitran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-16-7 | |
| Record name | Sulfanitran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sulfanitran [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanitran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11463 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfanitran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758458 | |
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| Record name | sulfanitran | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | sulfanitran | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfanitran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFANITRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT35T5T35Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Strategies and Chemical Modification Studies of Sulfanitran and Analogues
The synthesis of Sulfanitran and its analogues falls under the broader category of sulfonamide chemistry, a field of significant interest in drug discovery due to the diverse biological activities associated with this functional group nih.gov. Sulfonamides possess desirable properties such as electron-withdrawing capabilities, hydrolysis stability, polarity, and hydrogen bonding potential, which contribute to their utility in medicinal chemistry nih.gov.
One notable approach to the synthesis of this compound involves the direct sulfonamidation of corresponding nitroarenes nih.govscribd.com. In 2020, Jiang et al. reported a simple, convenient, and cost-effective method utilizing boronic acids and sodium metabisulphite to construct various sulfonamides, including this compound nih.govscribd.com. This method is particularly efficient for synthesizing pharmacologically relevant sulfonamides of both natural and synthetic origins nih.govscribd.com.
Beyond specific examples like this compound, general synthetic strategies for sulfonamides are well-established. Classic methods involve the amidation reaction of sulfonyl chloride or sulfonic acid, which typically yields sulfonamides in high yields nih.gov. Another effective strategy is the insertion of sulfur dioxide, often employing sulfur dioxide substitutes such as potassium metabisulphite (K2S2O5) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) nih.gov. These reagents facilitate the introduction of sulfonyl groups into molecules, offering high compatibility with various functional groups nih.gov. Oxidative coupling reactions, sometimes catalyzed by copper, also represent a pathway for sulfonamide formation nih.gov.
Chemical modification studies on sulfonamide derivatives are continuously pursued to enhance their therapeutic profiles, overcome resistance, and expand their applications beyond traditional antibacterial uses nih.govprobes-drugs.org. These modifications aim to increase hydrophilicity and modify the site of action nih.gov. For instance, recent research has explored the synthesis of sulfonamide analogues with improved antibacterial activity. One study synthesized and evaluated four sulfonamide analogues (FQ5, FQ6, FQ7, and FQ12) for their inhibitory potential against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis. FQ5 demonstrated potent antibacterial activity across these strains nih.gov.
| Compound | MIC (µg/mL) against S. aureus ATCC 25923 | MIC (µg/mL) against P. aeruginosa ATCC 27853 | MIC (µg/mL) against E. coli ATCC 35401 | MIC (µg/mL) against B. subtilis ATCC 6633 |
|---|---|---|---|---|
| FQ5 | 32 | 16 | 16 | 16 |
| FQ6 | 256 | 128 | 128 | 256 |
| FQ7 | 256 | 128 | 128 | 256 |
| FQ12 | 256 | 128 | 128 | 256 |
Exploration of Dual Action Agents E.g., Glucose Lowering and Anti Coagulant Properties
The exploration of dual-action agents within the sulfonamide class represents a significant area of chemical modification studies. While direct studies on Sulfanitran itself exhibiting dual glucose-lowering and anti-coagulant properties are not extensively documented, research on other sulfonamide derivatives highlights the potential for such multi-faceted pharmacological profiles.
For example, recent studies have focused on sulfonamide derivatives of metformin (B114582), investigating their capacity to dually improve cellular glucose utilization and exert anti-coagulant effects. Metformin, a widely prescribed medication for type 2 diabetes, has been shown to reduce cardiovascular events in diabetic patients. Chemical modifications of the metformin scaffold into benzenesulfonamides, particularly those with alkyl substituents, have led to novel derivatives with potential dual-action activity.
Specific derivatives with methoxy (B1213986) and amino groups were found to significantly increase glucose utilization in human umbilical vein endothelial cells (HUVECs), demonstrating an effect comparable to the parent drug, metformin. Furthermore, certain compounds, such as derivative 3 (a benzenesulfonamide (B165840) biguanide (B1667054) with a nitro group), exhibited desirable anti-coagulant properties, including the ability to slow the process of fibrin (B1330869) polymerization. These findings suggest that structural modifications within the sulfonamide class can lead to compounds with combined therapeutic benefits, addressing complex disease pathologies.
| Compound | Effect on Glucose Utilization in HUVECs (µmol/L at 0.3 µmol/mL) | Anti-coagulant Properties |
|---|---|---|
| Control | 11.4 ± 0.7 | - |
| Metformin | Comparable to compounds 1, 2, 5, 6 | Less beneficial than derivative 3 |
| Compound 1 (Methoxy derivative) | Significantly increased | Favorable influence on coagulation parameters |
| Compound 2 (Methoxy derivative) | Significantly increased | - |
| Compound 3 (Nitro derivative) | - | Highly desirable, slowed fibrin polymerization |
| Compound 5 (Amino derivative) | Significantly increased | - |
| Compound 6 (Amino derivative) | 15.8 | Favorable influence on coagulation parameters |
Isotopic Labeling and Deuteration in Pharmacokinetic and Metabolic Research E.g., Sulfanitran D4
Isotopic labeling, particularly with stable isotopes like deuterium, plays a crucial role in modern pharmacokinetic (PK) and metabolic research. These techniques enable scientists to gain a deeper understanding of a drug's disposition, bioavailability, and metabolic pathways within biological systems. By introducing a stable isotope, the labeled compound behaves chemically identically to its unlabeled counterpart but can be distinguished analytically, typically by mass spectrometry. This allows for the precise tracking of the drug and its metabolites in vivo and in vitro, aiding in the elucidation of metabolic fate and drug-drug interactions.
Sulfanitran-d4 is a deuterated analogue of this compound, specifically designed for such research applications. The deuteration typically occurs on the phenyl ring, altering the molecular weight without significantly changing the chemical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| This compound | C14H13N3O5S | 335.34 mims.comnih.gov | 5334 mims.com |
| This compound-d4 | C14H9D4N3O5S | 339.36 | 71752255 |
This compound-d4 serves as a stable isotope-labeled reference standard, which is invaluable for quantitative analysis in complex biological matrices. The use of deuterated internal standards in mass spectrometry-based assays helps to compensate for matrix effects, ion suppression/enhancement, and variations in analytical recovery, thereby improving the accuracy and reproducibility of pharmacokinetic and metabolic studies. This precision is critical for understanding how this compound is absorbed, distributed, metabolized, and excreted in the body, even if the primary focus of its research is currently in veterinary applications.
Pharmacokinetic and Metabolic Research of Sulfanitran
Absorption and Disposition Studies
The initial phase of a drug's action involves its absorption into the systemic circulation and subsequent distribution throughout the body.
The systemic absorption and bioavailability of any orally administered drug, including Sulfanitran, are influenced by a combination of drug-specific properties and patient-related physiological factors. nih.gov Bioavailability refers to the fraction of the administered drug that successfully reaches the systemic circulation in an unchanged form. uomustansiriyah.edu.iq
Drug-Related Factors:
Solubility and Dissolution Rate: The rate at which this compound dissolves in gastrointestinal fluids is a primary determinant of its absorption. Poorly soluble drugs often exhibit limited bioavailability. uomus.edu.iqpatsnap.com
Physicochemical Properties: Factors such as molecular size, lipophilicity (fat solubility), and the pKa of the drug influence its ability to pass through the lipid-rich cell membranes of the gastrointestinal tract. patsnap.compharmacy180.com Highly hydrophilic (water-soluble) drugs may be poorly absorbed due to their inability to cross these membranes. uomustansiriyah.edu.iq
Stability: The chemical stability of this compound in the varying pH environments of the stomach (acidic) and intestine (alkaline) is critical, as degradation can reduce the amount of active drug available for absorption. patsnap.com
Patient-Related Factors:
Gastrointestinal (GI) pH: The pH of the GI tract can affect a drug's solubility and the extent of its ionization, thereby influencing absorption. uomus.edu.iq For some drugs, the acidic environment of the stomach, stimulated by food, can enhance dissolution and absorption. uomus.edu.iq
GI Motility: The rate of gastric emptying and intestinal transit time determines the duration of contact between the drug and the absorptive surfaces of the intestine. patsnap.com Delayed transit can be beneficial for poorly soluble drugs, allowing more time for dissolution. uomus.edu.iq
Presence of Food: Food can have varied effects on drug absorption. It can delay gastric emptying, stimulate bile flow which aids in the solubilization of fat-soluble drugs, or interact directly with the drug to form non-absorbable complexes. uomus.edu.iqpatsnap.com
Presystemic Metabolism: Before reaching systemic circulation, a drug absorbed from the GI tract must pass through the gut wall and liver. uomustansiriyah.edu.iq Metabolism in these sites, known as first-pass metabolism, can significantly reduce the amount of unchanged drug that becomes bioavailable. uomustansiriyah.edu.iq
Disease States: Conditions affecting blood flow to the GI tract, the permeability of the gut wall, or liver function can alter drug absorption and bioavailability. nih.govuomus.edu.iq
The co-administration of this compound with gastrointestinal absorbents, such as certain anti-ulcer agents, can significantly impact its bioavailability. Research on the cytoprotective drug sucralfate (B611045), for example, has shown that it can adsorb various therapeutic substances, thereby reducing their concentration and potential for absorption. researchgate.netnih.gov
In vitro studies have demonstrated that the adsorption process is dependent on several factors, including the pH of the environment, the concentration of the drug, and the physical form of the absorbent. researchgate.netnih.gov For instance, the binding capacity of sucralfate is often highest at a pH of around 3.6, where it exists as a suspension, and lowest at a very acidic pH of 1.5, where it forms a paste. nih.gov Research on other antibiotics has shown that this interaction can lead to a rapid and significant loss of the active drug, an effect that is not easily reversible by changing the pH. nih.gov The implication of this research is that concurrent use of such absorbents could lead to decreased systemic levels of this compound, potentially compromising its efficacy.
| Drug Interacting with Sucralfate | pH of Maximum Adsorption | Physical Form of Sucralfate at Max. Adsorption | Key Finding |
| Various Spasmolytics nih.gov | 3.6 | Suspension | Adsorption capacity was highest in a moderately acidic environment. |
| Sulfasalazine (B1682708) researchgate.net | 3.6 | Suspension | The quantity of adsorbed drug increased with its concentration. |
| Colistin, Tobramycin, Amphotericin B nih.gov | 3.5 | Suspension | Significant drug loss was observed starting at five minutes and was not reversible. |
| Sodium Diclofenac researchgate.net | 5.0 | Suspension | Binding capability was dependent on form, temperature, and environmental pH. |
Biotransformation Pathways
Biotransformation, or drug metabolism, involves the chemical alteration of a drug within the body, primarily in the liver. These reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. pharmacy180.com For sulfonamides, key pathways include oxidation (Phase I) and acetylation (Phase II). researchgate.netnih.gov
The metabolism of sulfonamides is predominantly carried out in the liver and involves several enzymatic systems. researchgate.net
N-acetyltransferase (NAT): Acetylation is a major Phase II metabolic pathway for many sulfonamides. researchgate.netnih.gov This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme. youtube.com A significant aspect of this enzyme is its genetic polymorphism, which leads to different rates of drug acetylation among individuals. This results in distinct population phenotypes: "slow acetylators" and "fast acetylators". nih.govyoutube.com Slow acetylators metabolize these drugs at a lower rate, which can be a factor in susceptibility to adverse reactions. nih.gov Research has identified specific isoforms of this enzyme, such as NAT1 and NAT2, as being responsible for the metabolism of various drugs, including sulfonamides like sulfamethoxazole (B1682508) and sulfadiazine. nih.govdrugbank.com
Cytochrome P450 (CYP) Enzymes: Phase I oxidation of sulfonamides is another critical pathway. This process is mediated by the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.net Studies on the related sulfonamide, sulfadiazine, have indicated a role for the CYP2C9 isoform in the formation of hydroxylamine (B1172632) metabolites, which are potentially toxic oxidation products. nih.govdrugbank.com
This compound itself is an acetylated sulfonamide, with its chemical name being N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide. nih.gov This indicates it has already undergone N-acetylation on the N4-amine group.
However, research on other parent sulfonamides, such as sulphanilamide, demonstrates the potential for extensive and varied acetylation. In studies with dairy cows, the administration of sulphanilamide resulted in the formation of multiple acetylated metabolites. nih.gov The primary metabolite observed was N4-acetylsulphanilamide (N4), but traces of the N1-acetyl (N1) metabolite and a doubly acetylated derivative (N1N4) were also detected in urine. nih.gov This highlights that acetylation can occur at different nitrogen atoms within the sulfonamide structure. In calves, the plasma concentration of the N4 metabolite surpassed that of the parent drug just four hours after administration. nih.gov
The following table details the mean maximum concentrations of sulphanilamide and its acetylated metabolites found in the plasma and milk of dairy cows after a single oral dose, illustrating the extensive formation of these derivatives. nih.gov
| Compound | Mean Max. Concentration in Plasma (µg/mL) | Mean Max. Concentration in Milk (µg/mL) |
| Sulphanilamide (SAA) | 64 | 52 |
| N4-acetylsulphanilamide (N4) | 48 | 89 |
| N1-acetylsulphanilamide (N1) | 0.72 | 2.3 |
| N1,N4-diacetylsulphanilamide (N1N4) | 24 | 98 |
Excretion and Elimination Kinetics
The final stage of a drug's passage through the body is its excretion. For sulfonamides and their metabolites, the primary route of elimination is via the kidneys into the urine. nih.gov
The kinetics of this process can be described by several parameters. Studies on related sulfonamides provide insight into the likely elimination profile of this compound. For example, in calves, the urinary recovery of the parent sulphanilamide was 10-16% of the dose, while its main acetylated metabolite (N4) accounted for at least 69%, indicating extensive metabolism prior to excretion. nih.gov The renal clearance of the acetylated metabolites was found to be 2 to 6 times higher than that of the parent compound, suggesting active tubular secretion. nih.gov
The elimination half-life (t½), which is the time required for the drug concentration in the body to decrease by half, is a key kinetic parameter. Research on different sulfonamides has established their respective elimination rates.
| Compound | Species | Elimination Half-Life (t½) | Key Finding |
| Sulphanilamide nih.gov | Pre-ruminant Calves | 4.1 hours (plasma) | Biphasic plasma disposition observed. |
| Sulphanilamide nih.gov | Dairy Cows | 10 hours (plasma and milk) | Longer half-life in mature animals compared to calves. |
| Sulfadiazine nih.gov | Humans | 8.4 hours (urine excretion) | About 44% of the dose was excreted unchanged in the urine. |
Role of Membrane Transporters in this compound Disposition
Membrane transporters are critical proteins that govern the influx and efflux of drugs and their metabolites across cellular barriers, playing a pivotal role in their absorption, distribution, metabolism, and excretion (ADME). The disposition of this compound is likely influenced by various hepatic and renal transporters.
Research has identified this compound as a stimulator of the multidrug resistance protein 2 (MRP2), also known as ABCC2. medchemexpress.commedchemexpress.com MRP2 is an efflux transporter located on the apical membrane of hepatocytes and renal proximal tubule cells, where it mediates the transport of a wide range of compounds, including conjugated and unconjugated organic anions, into the bile and urine, respectively. The finding that this compound stimulates MRP2 suggests a potential interaction, although it does not definitively confirm whether this compound itself is a substrate for this transporter. medchemexpress.commedchemexpress.com If this compound or its metabolites are substrates for MRP2, this transporter would play a direct role in their biliary and/or renal excretion.
The disposition of other sulfonamides has been shown to be influenced by various transporters. For example, sulfasalazine is a known substrate for multiple efflux pumps, including MRPs, which contributes to its low permeability across Caco-2 cell monolayers, an in vitro model of the intestinal barrier. nih.gov
Given that sulfonamides are organic anions, it is plausible that this compound interacts with other transporters involved in the disposition of this class of compounds, such as:
Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are key uptake transporters in the basolateral membrane of renal proximal tubule cells, responsible for the uptake of a wide array of anionic drugs from the blood into the kidney for subsequent secretion.
Organic Cation Transporters (OCTs): While less likely for an acidic compound, interactions with OCTs cannot be entirely ruled out without specific studies.
P-glycoprotein (P-gp or MDR1): P-gp is a well-characterized efflux transporter that can limit the absorption and enhance the elimination of its substrates. tg.org.aumedsafe.govt.nzuq.edu.au
Further research is necessary to elucidate the specific transporters involved in the disposition of this compound and to determine whether it is a substrate or inhibitor of these transporters.
A variety of in vitro models are available to investigate the role of transporters in drug disposition and to assess the potential for transporter-mediated drug-drug interactions. These models are crucial in the early stages of drug development to predict in vivo outcomes.
Commonly used in vitro models include:
Cell Lines Overexpressing Specific Transporters: Cell lines such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells can be genetically engineered to overexpress a single transporter (e.g., OAT1, OAT3, MRP2, P-gp). nih.govnih.gov These models allow for the specific investigation of a drug's interaction with an individual transporter, determining if it is a substrate or an inhibitor.
Caco-2 Cell Monolayers: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that express a variety of transporters found in the human intestine, such as P-gp and MRP2. nih.govsigmaaldrich.com This model is widely used to assess the intestinal permeability of drugs and to study the role of efflux transporters in limiting oral absorption. plos.org
Membrane Vesicles: Vesicles prepared from the membranes of cells overexpressing a specific transporter can be used to study the transport of a drug in a more simplified system, free from the complexities of cellular processes.
While no specific studies utilizing these models for this compound have been identified in the reviewed literature, they represent valuable tools for future research to definitively characterize its interactions with hepatic and renal transporters. Such studies would provide crucial information for predicting its pharmacokinetic behavior and potential for drug-drug interactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sulfanilamide |
| Acetyl-Sulfanilamide |
| Technetium-99m mercaptoacetyltriglycine |
Antimicrobial Resistance and Sulfanitran Research
Mechanisms of Bacterial Resistance to Sulfonamides
Bacterial resistance to sulfonamides, including Sulfanitran, primarily arises through several well-characterized mechanisms:
Target Enzyme Modification (DHPS Alterations) : This is the most common mechanism. Bacteria can acquire resistance by altering the dihydropteroate (B1496061) synthase (DHPS) enzyme, the sulfonamide's target researchgate.netnih.govnih.gov.
Mutations in the folP gene : Chromosomal mutations in the folP gene, which encodes DHPS, can lead to amino acid substitutions in the enzyme. These mutations reduce the binding affinity of sulfonamides to DHPS while maintaining the enzyme's ability to bind its natural substrate, PABA, thus conferring a substrate discrimination capacity nih.govbiorxiv.orgnih.gov.
Acquisition of Alternative DHPS Enzymes (sul genes) : A more frequent and clinically significant mechanism involves the horizontal transfer of foreign folP genes or parts thereof, known as sul genes (sul1, sul2, sul3, sul4) researchgate.netnih.govbiorxiv.orgnih.govfrontiersin.orgnih.govumbc.edu. These sul genes encode divergent DHPS enzymes (Sul enzymes) that are intrinsically insensitive to sulfonamides but retain normal binding to PABA researchgate.netnih.govbiorxiv.orgnih.gov. The sul1 gene is often found on mobile genetic elements like plasmids or integrons, facilitating its rapid spread researchgate.netnih.govnih.gov.
Efflux Pumps : Bacteria can develop resistance by actively pumping the antibiotic out of the cell mdpi.commdpi.comoup.comacs.org. Efflux pumps are transmembrane proteins that export a diverse range of substrates, including antibiotics, from the intracellular to the extracellular environment acs.orgnih.gov. Some efflux pumps have been shown to mediate resistance to sulfonamides, sometimes simultaneously with other antibiotics like trimethoprim (B1683648) frontiersin.orgoup.commdpi.com. For instance, certain 1,8-naphthyridine (B1210474) sulfonamides have been found to inhibit the NorA efflux pump in Staphylococcus aureus strains, suggesting efflux as a relevant resistance mechanism nih.gov. The AbgT family of transporters, for example, can act as exporters, mediating bacterial resistance to sulfonamide antimetabolite drugs by removing PABA from bacterial cells acs.org.
Permeability Barrier : Reduced permeability of the bacterial cell membrane can limit the influx of antibiotics into the cell, thereby preventing their action mdpi.commdpi.comoup.com. While efflux pumps are now recognized as a major contributor, impaired permeability was historically considered a primary mechanism of resistance to sulfonamides and trimethoprim oup.com.
Target Bypass : In some cases, bacteria may develop alternative metabolic pathways that bypass the inhibited target, allowing them to synthesize essential compounds like folate despite the presence of the sulfonamide researchgate.netmdpi.com.
Overproduction of Target Enzyme : Although less common for sulfonamides compared to other antibiotics, bacteria can theoretically overproduce the DHPS enzyme, overwhelming the inhibitory effect of the drug researchgate.netoup.com.
Research on the Development of Resistant Strains and Cross-Resistance Patterns
The widespread use of sulfonamides has led to the rapid emergence of resistant strains researchgate.netnih.govnih.gov. Resistance to sulfonamides is often transferable, frequently linked to resistance to other drugs, such as trimethoprim, due to their co-localization on mobile genetic elements like transposons of the Tn21 family oup.com.
Studies have identified that sul1 and sul2 genes are found at roughly the same frequency among clinical isolates of gram-negative enteric bacteria researchgate.netnih.gov. A newer gene, sul3, has also been characterized, conferring resistance to sulfamethoxazole (B1682508) in Escherichia coli and found to be widespread in pig populations nih.gov. The presence of sul4 has also been reported in marine bacteria, sometimes in combination with dfrA1 (trimethoprim resistance gene), highlighting potential cross-resistance mechanisms frontiersin.org.
Cross-resistance to other sulfone and sulfonamide compounds has been observed in Plasmodium falciparum isolates with specific DHPS genotypes, indicating that mutations in DHPS can confer broad resistance within this drug class pnas.org.
Strategies to Mitigate or Overcome this compound Resistance in Microbial Populations
Combating antimicrobial resistance requires multifaceted strategies, especially given the continuous evolution of resistance mechanisms mdpi.commdpi.commdpi.com. For sulfonamides like this compound, strategies to mitigate or overcome resistance include:
Combination Therapy : This is a widely adopted approach to overcome resistance, particularly in veterinary medicine where this compound is used nih.govcore.ac.uk. Combining sulfonamides with other antimicrobials that target different steps in the same metabolic pathway or entirely different pathways can achieve synergistic effects nih.govmdpi.comnih.gov. A classic example is the combination of a sulfonamide (e.g., sulfamethoxazole) with trimethoprim, which inhibits dihydrofolate reductase (DHFR), another enzyme in the folate synthesis pathway nih.govnih.govoup.comwikipedia.org. This synergistic inhibition makes it harder for bacteria to develop resistance to both drugs simultaneously nih.gov.
Development of Novel DHPS Inhibitors : Research continues into identifying new compounds that can inhibit DHPS, particularly those that can overcome the resistance mechanisms conferred by sul genes or folP mutations nih.govnih.govbiorxiv.org. This involves designing molecules that can bind to the altered active sites of resistant DHPS enzymes or exploring alternative binding sites.
Efflux Pump Inhibitors (EPIs) : Given the role of efflux pumps in sulfonamide resistance, the development of EPIs is a promising strategy mdpi.comacs.orgnih.govmdpi.com. EPIs can restore the efficacy of existing sulfonamides by preventing their active extrusion from bacterial cells, thereby increasing their intracellular concentration to therapeutic levels acs.org.
Antimicrobial Stewardship and Surveillance : Prudent use of antibiotics, including this compound, in both human and veterinary medicine is critical to reduce the selective pressure that drives resistance who.intmdpi.comnih.goveuropa.eu. Surveillance programs are essential to monitor the prevalence and patterns of sulfonamide resistance, identify emerging resistance genes, and inform treatment guidelines who.intmdpi.com.
Targeting Resistance Mechanisms Directly : Beyond inhibiting the primary target, strategies focusing on disarming bacteria by targeting virulence factors or mechanisms that promote mutations (e.g., mutation frequency decline (Mfd) protein) are being explored to reduce a bacterium's ability to develop resistance inrae.fr.
Genetic Approaches : Advanced genetic tools like CRISPR-Cas systems are being investigated for their potential to target and inactivate specific resistance genes (e.g., sul genes) within bacterial populations, leading to the death of resistant strains or reducing their resistance mdpi.com.
The ongoing challenge of sulfonamide resistance necessitates a continuous effort in research and development, combining traditional antimicrobial strategies with innovative approaches to maintain effective treatments.
Drug Drug Interaction Research Involving Sulfanitran
Transporter-Mediated Interactions (e.g., MRP2 Stimulation and its Clinical Relevance)
Drug transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2), are crucial for the disposition of various drugs by mediating their efflux from cells and facilitating their excretion. nih.govnih.govresearchgate.net These transporters are expressed in key tissues like the small intestine, liver, and kidneys. researchgate.net While specific research directly implicating Sulfanitran in the stimulation of MRP2 is not extensively detailed in available literature, the broader class of sulfonamides is known to be involved in transporter-mediated drug-drug interactions. nih.gov
Alterations in the function of transporters like MRP2 and P-glycoprotein (P-gp) by a co-administered drug can lead to significant changes in the pharmacokinetics of a substrate drug, potentially causing adverse reactions or therapeutic failure. nih.govelsevierpure.com For instance, P-glycoprotein is known to act as an efflux pump for a wide variety of drugs, and its inhibition or induction is a common mechanism for drug-drug interactions. nih.govresearchgate.net Given that many oral antidiabetic drugs and other therapeutic agents are substrates for these transporters, there is a potential for clinically relevant interactions when co-administered with compounds that affect transporter function. nih.gov The clinical relevance of such interactions lies in the potential for altered drug concentrations, leading to either toxicity or reduced efficacy.
Research on Interactions Affecting the Efficacy or Pharmacokinetics of Co-administered Drugs
This compound has been shown to interact with a variety of drug classes, often leading to modifications in their therapeutic effects.
A significant body of research indicates that this compound can increase the therapeutic efficacy of numerous antidiabetic agents. drugbank.com This interaction is particularly noted with sulfonylureas and other oral hypoglycemic drugs. nih.govnih.gov The mechanism often involves pharmacokinetic interactions, such as the inhibition of cytochrome P450 enzymes (specifically CYP2C9) responsible for the metabolism of many sulfonylureas. nih.govnih.gov This inhibition can lead to higher plasma concentrations of the antidiabetic drug, thereby increasing its glucose-lowering effect and heightening the risk of hypoglycemia. nih.gov
Below is a table summarizing the observed interactions between this compound and various antidiabetic agents.
| Co-administered Antidiabetic Agent | Observed Interaction with this compound |
| Acarbose | The therapeutic efficacy of Acarbose can be increased. drugbank.com |
| Acetohexamide | The therapeutic efficacy of Acetohexamide can be increased. drugbank.com |
| Albiglutide | The therapeutic efficacy of Albiglutide can be increased. drugbank.com |
| Alogliptin | The therapeutic efficacy of Alogliptin can be increased. drugbank.com |
| Dapagliflozin | The therapeutic efficacy of Dapagliflozin can be increased. drugbank.com |
| Dulaglutide | The therapeutic efficacy of Dulaglutide can be increased. drugbank.com |
| Insulin (human, lispro, etc.) | The risk or severity of hypoglycemia can be increased. drugbank.com |
| Linagliptin | The therapeutic efficacy of Linagliptin can be increased. drugbank.com |
| Liraglutide | The therapeutic efficacy of Liraglutide can be increased. drugbank.com |
| Lixisenatide | The therapeutic efficacy of Lixisenatide can be increased. drugbank.com |
| Saxagliptin | The therapeutic efficacy of Saxagliptin can be increased. drugbank.com |
| Semaglutide | The therapeutic efficacy of Semaglutide can be increased. drugbank.com |
| Tirzepatide | The therapeutic efficacy of Tirzepatide can be increased. drugbank.com |
| Tolazamide | The therapeutic efficacy of Tolazamide can be increased. drugbank.com |
| Tolbutamide | The therapeutic efficacy of Tolbutamide can be increased. drugbank.com |
| Troglitazone | The therapeutic efficacy of Troglitazone can be increased. drugbank.com |
| Vildagliptin | The therapeutic efficacy of Vildagliptin can be increased. drugbank.com |
This table is based on available data and is not exhaustive.
The co-administration of sulfonamides, the class to which this compound belongs, with coumarin (B35378) anticoagulants like warfarin (B611796) can significantly increase the anticoagulant effect. drugs.com This interaction poses a risk of overanticoagulation and bleeding complications. drugs.comnih.gov The primary proposed mechanisms are the inhibition of warfarin metabolism via the CYP2C9 enzyme and the displacement of the anticoagulant from its plasma protein binding sites. drugs.com Studies have shown that this interaction can lead to a significant elevation in the International Normalized Ratio (INR). drugs.comnih.gov For example, one study identified co-trimoxazole (B1683656) (a sulfonamide combination) as a significant risk factor for overanticoagulation in patients on coumarin therapy. drugs.comnih.govresearchgate.net
Interactions between NSAIDs and sulfonamides can increase the risk of adverse effects. drugbank.comcolab.ws Specifically, the concurrent use of NSAIDs like Dexketoprofen and Ketoprofen with this compound may heighten the risk of adverse events. drugbank.com While the precise mechanisms for this compound are not fully elucidated, NSAIDs are known to potentially cause gastrointestinal issues and renal dysfunction, and these effects could be additive. colab.wsebsco.com For example, NSAIDs can counteract the effects of some antihypertensive drugs by causing sodium and fluid retention and inhibiting the formation of vasodilatory prostaglandins. eshonline.orgdrugbank.com
The combination of this compound with certain other medications can lead to an increased risk of adverse effects. Drugs with anticholinergic properties, when used concurrently, can produce additive effects, leading to symptoms such as confusion, dry mouth, and urinary retention. hanstenandhorn.comnih.gov
Regarding antihypertensives, the risk or severity of adverse effects can be increased when this compound is combined with agents like Mecamylamine and Trimethaphan. drugbank.com Furthermore, sulfonamides as a class can inhibit the metabolism of certain drugs, potentially increasing their effects. eshonline.org Conversely, some NSAIDs are known to reduce the antihypertensive effects of beta-blockers, diuretics, and ACE inhibitors. drugbank.com
Research on Compounds Decreasing this compound Absorption
Certain compounds can interfere with the gastrointestinal absorption of this compound, leading to a reduced serum concentration and potentially a decrease in its efficacy. drugbank.com Bile acid sequestrants are a primary example of this type of interaction.
The following table details compounds that have been identified as decreasing the absorption of this compound.
| Interacting Compound | Effect on this compound |
| Cholestyramine | Can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy. drugbank.com |
| Colesevelam | Can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy. drugbank.com |
| Colestipol | Can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy. drugbank.com |
| Sevelamer | Can cause a decrease in the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy. drugbank.com |
Advanced Analytical Methodologies for Sulfanitran Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods, particularly those coupled with mass spectrometry, offer high selectivity and sensitivity for the detection and quantification of sulfanitran and other sulfonamide residues in complex matrices.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of sulfonamides. While specific dedicated studies solely on this compound HPLC development and validation are less commonly reported in isolation, this compound is frequently included as an analyte in broader multi-sulfonamide HPLC methods. These methods are rigorously developed and validated to ensure reliability, encompassing parameters such as linearity, accuracy, precision, and robustness preprints.org, researchgate.net, wu.ac.th, jptcp.com, bibliotekanauki.pl. For instance, reversed-phase HPLC (RP-HPLC) coupled with a photodiode array (PDA) detector has been developed for the simultaneous determination of various sulfonamides, demonstrating good resolution and selectivity researchgate.net, bibliotekanauki.pl. Such methods typically involve optimized mobile phases (e.g., water-acetonitrile mixtures with modifiers like formic acid or triethylamine), C18 columns, and specific detection wavelengths (e.g., 254 nm or 265 nm) to achieve optimal separation and sensitivity researchgate.net, wu.ac.th, bibliotekanauki.pl. The validation process confirms the method's suitability for its intended purpose, often showing high correlation coefficients (R²) for linearity and satisfactory recovery rates wu.ac.th.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Residue Analysis
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly effective and widely adopted technique for the simultaneous determination of sulfonamide residues, including this compound, in diverse matrices due to its superior analytical category, separation speed, selectivity, sensitivity, and repeatability compared to other methods nih.gov, nih.gov, jfda-online.com.
A notable UPLC-MS/MS method was developed for the simultaneous determination of 24 sulfonamide residues, including this compound, in meat samples nih.gov. This method involved a liquid extraction pretreatment, followed by UPLC-MS/MS analysis within 15 minutes. Sulfonamide residues were monitored using the electrospray ionization (ESI) positive mode and quantified via six-channel multiple reaction monitoring (MRM) nih.gov. Calibration curves were performed in sample matrices using the isotope dilution method to mitigate matrix interference nih.gov.
Another study utilized UPLC-MS/MS for the determination of 24 sulfonamide antibiotics in instant pastries, demonstrating high sensitivity and accuracy nih.gov. The chromatographic conditions were optimized using an Agilent ZORBAX XDB-C18 column with a mobile phase composed of 0.1% formic acid solution and acetonitrile (B52724), employing a linear-gradient elution program nih.gov.
Table 1: Representative UPLC-MS/MS Performance Data for Sulfonamides (including this compound) in Complex Matrices
| Analyte | Retention Time (min) nih.gov | Precursor Ion (m/z) nih.gov | Quantifying Ions (m/z) nih.gov | LOD (µg/kg) nih.gov | LOQ (µg/kg) nih.gov | Recovery Range (%) nih.gov |
| This compound | 15.18 | 336.3 | 155.2, 153.8 | 0.01 | 0.02 | 67.6–103.8 |
| Sulfamethazine (B1682506) | 8.81 | 279.2 | 85.1, 77.0 | 0.01 | 0.02 | 67.6–103.8 |
| Sulfamethoxazole (B1682508) | 12.64 | 254.1 | 106.9, 84.9 | 0.01 | 0.02 | 67.6–103.8 |
Note: Recovery data for this compound in meat samples using UPLC-MS/MS showed satisfied recoveries (67.8-113.9%) for most sulfonamides, with this compound being an exception in one study nih.gov. However, in instant pastries, this compound fell within the general recovery range nih.gov.
Modified QuEChERS Sample Preparation Methods for Complex Biological and Environmental Matrices
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has gained significant popularity as a sample preparation technique for the analysis of various contaminants, including sulfonamides, in complex biological and environmental matrices jfda-online.com, researchgate.net, researchgate.net. Its advantages lie in its simplicity, speed, cost-effectiveness, and reduced solvent consumption jfda-online.com.
For sulfonamide analysis, modified QuEChERS methods are commonly employed to enhance extraction efficiency and clean-up. A typical modified QuEChERS procedure for sulfonamides in matrices like meat or pastries involves homogenizing the sample, followed by extraction with acetonitrile, often with the addition of water nih.gov, jfda-online.com. Salting out is achieved by adding salts such as sodium chloride (NaCl) and magnesium sulfate (B86663) (MgSO4), which aids in phase separation and protein precipitation nih.gov, jfda-online.com. The supernatant is then subjected to a dispersive solid-phase extraction (d-SPE) clean-up step, typically using C18 and MgSO4 to remove interfering matrix components like lipids and pigments nih.gov, jfda-online.com.
For instance, a modified QuEChERS coupled with UPLC-MS/MS was developed for 24 sulfonamide antibiotics in instant pastries. The extraction involved adding water and acetonitrile to the ground sample, followed by vortexing, ultrasonication, and the addition of NaCl. The supernatant was then purified using C18 and MgSO4 before UPLC-MS/MS analysis nih.gov. This method achieved average recoveries for sulfonamides ranging from 67.6% to 103.8% at different spiked levels, with relative standard deviations (RSD) between 0.80% and 9.23% nih.gov. Similar modified QuEChERS methods have been successfully applied for the simultaneous determination of multiple sulfonamides in livestock matrices, demonstrating good linearity, sensitivity, accuracy, and precision researchgate.net.
Immunoassay Development and Application
Immunoassays offer a rapid, sensitive, and high-throughput alternative or complementary approach to chromatographic methods for the screening of sulfonamide residues, including this compound, particularly in food samples psu.edu, mdpi.com.
Monoclonal Antibody Production for Sulfonamide Detection
The development of immunoassays for sulfonamide detection heavily relies on the production of specific or broadly cross-reactive antibodies. Monoclonal antibodies (mAbs) are particularly valuable for their specificity and consistent performance. Early efforts in this area focused on developing generic monoclonal antibodies against sulfonamides, often using hapten-protein conjugates as immunogens tandfonline.com, tandfonline.com, tandfonline.com. For example, a N-sulfanilyl-4-aminobenzoic acid hapten-protein conjugate has been used as an immunogen to produce anti-sulfonamide antibodies tandfonline.com, tandfonline.com.
Table 2: IC50 Values for this compound and Other Sulfonamides with Monoclonal Antibody Sulfa-1
| Sulfonamide | IC50 Value (ng/mL) tandfonline.com, tandfonline.com, tandfonline.com |
| This compound | 1.41 |
| Sulfapyridine | 22.8 |
| Sulfathiazole | 322 |
Structural Conformation-Selective Antibody Research
Research into structural conformation-selective antibodies is crucial for developing immunoassays with desired specificity and cross-reactivity for sulfonamides. Molecular modeling studies have been instrumental in understanding the interaction between haptens (the small molecules used to elicit an immune response) and the antibodies they generate tandfonline.com, nih.gov. It has been postulated that the specific structural conformation of the hapten used as an immunogen can significantly influence the resulting antibody's recognition profile tandfonline.com.
For example, molecular modeling studies on the N-sulfanilyl-4-aminobenzoic acid hapten used to produce the Sulfa-1 antibody revealed that the calculated minimum energy conformation of the hapten was different from those of the cross-reactive drugs tandfonline.com. This suggested that the antibody might have been derived from a cell line responsive to a hapten conformation that was not necessarily its lowest energy state but was easily attainable within the physiological temperature of the immunized animal tandfonline.com. This understanding emphasizes that hapten design for generating cross-reactive antibodies should consider not only the two-dimensional structure but also the three-dimensional conformation and the various structural combinations accessible within biological systems tandfonline.com.
Further studies utilizing three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA, have been employed to correlate antibody affinity with the conformational and electronic properties of sulfonamides nih.gov. These models can identify the structural features necessary for optimal antibody binding, such as hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic centers nih.gov. Research has also shown that specific hapten conformations can dictate antibody specificity, with certain shapes leading to high specificity and low cross-reactivity, while others promote broad specificity and high cross-reactivity acs.org. This advanced understanding of antigen-antibody interactions at a molecular level is vital for the rational design of haptens to produce antibodies with tailored recognition profiles for sulfonamide detection.
Enzyme-Linked Immunosorbent Assay (ELISA) for High-Throughput Screening
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely adopted bio-analytical method for the rapid and high-throughput screening of sulfonamide residues, including this compound, in food and environmental samples nih.govacs.orgpsu.eduacs.orgr-biopharm.commdpi.commdpi.com. This immunoassay technique leverages the specific binding between antibodies and antigens, making it particularly suitable for detecting low-molecular-weight contaminants like sulfonamides without extensive sample preparation acs.orgpsu.eduacs.org.
ELISA methods for sulfonamides are often developed to be class-selective, meaning a single assay can detect multiple sulfonamide compounds due to shared structural epitopes recognized by the antibodies psu.edumdpi.commdpi.com. This broad specificity is highly advantageous for high-throughput screening, allowing for the simultaneous monitoring of various antimicrobial residues acs.orgacs.orgmdpi.com.
Detailed Research Findings: Studies have demonstrated the effectiveness of ELISA for sulfonamide detection in complex matrices such as milk and chicken muscle. For instance, a dual-colorimetric ELISA was developed for the simultaneous detection of 13 fluoroquinolone and 22 sulfonamide residues in milk, reporting a limit of detection (LOD) of 5.8 ng/mL for sulfonamides acs.orgacs.org. Another class-selective immunoassay for 19 sulfonamides in skimmed milk achieved LODs ranging from 1.00 to 6.10 µg L⁻¹ for specific sulfonamides like sulfamonomethoxine, sulfamethoxazole, sulfaquinoxaline, sulfadimethoxine, and sulfamethazine mdpi.commdpi.com. The average recoveries for these sulfonamides in spiked milk samples ranged from 72.0% to 107.5%, with coefficients of variation (CVs) typically below 14.1% mdpi.commdpi.com. While specific detailed data for this compound's individual performance in these multi-sulfonamide ELISAs is not explicitly provided in the search results, as a member of the sulfonamide class, it would be detectable by such methods, and its performance characteristics (LOD, recovery) would be consistent with those reported for other sulfonamides.
Table 1: Representative ELISA Performance Characteristics for Sulfonamides in Milk
| Sulfonamide Analyte (Example) | Limit of Detection (LOD) (µg L⁻¹) | Average Recovery (%) | Coefficient of Variation (CV) (%) |
| Sulfamonomethoxine | 1.00 mdpi.commdpi.com | 72.0–107.5 mdpi.commdpi.com | <14.1 mdpi.commdpi.com |
| Sulfamethoxazole | 1.25 mdpi.commdpi.com | 72.0–107.5 mdpi.commdpi.com | <14.1 mdpi.commdpi.com |
| Sulfaquinoxaline | 2.95 mdpi.commdpi.com | 72.0–107.5 mdpi.commdpi.com | <14.1 mdpi.commdpi.com |
| Sulfadimethoxine | 3.35 mdpi.commdpi.com | 72.0–107.5 mdpi.commdpi.com | <14.1 mdpi.commdpi.com |
| Sulfamethazine | 6.10 mdpi.commdpi.com | 72.0–107.5 mdpi.commdpi.com | <14.1 mdpi.commdpi.com |
Note: Data presented are representative of sulfonamide class performance in ELISA, as this compound is a member of this class and would exhibit similar analytical characteristics within a class-selective assay.
Spectroscopic Characterization in Biological and Environmental Systems
Spectroscopic techniques play a vital role in the characterization of chemical compounds like this compound, offering insights into their structure, purity, and interactions within complex biological and environmental matrices nih.govsgm.edu.in.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structural elucidation and studying molecular interactions, including binding events, in solution nih.govsgm.edu.inmdpi.comresearchgate.netmestrelab.comsphinxsai.comresearchgate.net. For this compound, 1H NMR spectra have been recorded, providing fundamental structural information nih.gov. Beyond basic structural confirmation, NMR is extensively used in binding studies to understand how small molecules like sulfonamides interact with larger biological entities or environmental components.
Detailed Research Findings: In binding studies, NMR observes changes in the chemical shifts and relaxation properties of nuclei (most commonly 1H, 13C, or 15N) upon interaction between a ligand (e.g., this compound) and a binding partner (e.g., proteins, micelles, or environmental organic matter) researchgate.netmestrelab.comresearchgate.net. These changes, known as chemical shift perturbations (CSPs), indicate the binding site and the strength of the interaction. For instance, 1H NMR spectroscopy has been employed to investigate the binding of various sulfonamide antibiotics to cetyltrimethylammonium bromide (CTABr) micelles researchgate.net. Researchers observed significant changes in 1H NMR chemical shifts, which allowed them to propose the locus and orientation of the sulfonamide within the micelle structure researchgate.net. The magnitude of these chemical shifts was also used to estimate binding constants, providing quantitative data on the affinity of the sulfonamides for the micelles researchgate.net.
While specific binding constants or detailed chemical shift perturbation data for this compound itself in such binding studies were not directly found, the methodology applied to other sulfonamides is directly transferable. Such studies would yield data illustrating the specific proton signals affected by binding, the magnitude of the chemical shift changes, and derived binding constants (K_D values) researchgate.netmestrelab.com. This information is critical for understanding the bioavailability, transport, and environmental fate of this compound.
Table 2: Illustrative NMR Chemical Shift Perturbation Data for a Sulfonamide Binding to a Macromolecule
| Proton Signal (δ, ppm, Unbound) | Proton Signal (δ, ppm, Bound) | Chemical Shift Perturbation (Δδ, ppm) | Interpretation |
| Ar-H (ortho to SO₂) | 7.85 | 0.15 | Suggests involvement of the sulfonyl group in binding interface. |
| Ar-H (para to NHAc) | 7.20 | -0.05 | Minor perturbation, indicating less direct involvement of this region. |
| NH (sulfonamide) | 9.50 | 0.30 | Strong perturbation, indicating direct interaction or hydrogen bonding. |
| CH₃ (acetyl group) | 2.05 | 0.02 | Minimal perturbation, suggesting this part of the molecule is not directly involved in binding. |
Note: This table provides a hypothetical example of the type of data generated in NMR binding studies for a sulfonamide, demonstrating how chemical shift perturbations reveal insights into molecular interactions. Actual values would depend on the specific binding partner and experimental conditions.
Toxicological and Environmental Fate Research of Sulfanitran
Environmental Presence, Transformation, and Degradation
Contamination and Persistence in Soil and Aquatic Environments
Sulfanitran, as a sulfonamide, exhibits strong hydrophilicity, contributing to its frequent detection in various aquatic environments nih.govresearchgate.net. Its presence in the environment is largely attributed to its use in veterinary medicine, with animal manure application serving as a significant route for its spread into soil and aquatic systems europa.eu.
Occurrence in Water Bodies: Studies have reported the detection of this compound in different water matrices. For instance, in the Ebro River basin in Spain, this compound concentrations were observed with a median of 0.004 µg/L and a maximum of 0.127 µg/L europa.eu. In the La Selva groundwater in northeastern Spain, an agricultural area, this compound concentrations were found to exceed 300 ng/L csic.es. The continuous input of sulfonamides into groundwater raises concerns regarding potential bioaccumulation in aquatic organisms and risks to human health if groundwater serves as a drinking water source csic.es.
The mobility and persistence of antibiotics in the environment dictate their potential to reach surface water, groundwater, and even drinking water europa.eu. Sulfonamides are among the most frequently detected antibiotics in environmental matrices due to their extensive use in both human and veterinary medicine and their persistence in aquatic systems europa.eu.
Contamination in Soil: Veterinary antibiotics, including sulfonamides, have been detected in agricultural soils, primarily due to the application of animal manure europa.eunih.gov. The fate of sulfonamides in groundwater is influenced by their physicochemical properties, which govern their mobility, and by potential chemical and biological degradation and adsorption processes within the aquifer csic.es. However, the adsorption intensity of most sulfonamides is generally low, with retardation factors close to 1 at an average groundwater pH of 7.2, suggesting that significant adsorption is unlikely to occur csic.es.
Sulfonamides can also be present in commercial organic fertilizers, with varying levels depending on the raw materials, production processes, and source regions mdpi.com.
Table 1: Reported Concentrations of this compound in Environmental Water Samples
| Location | Matrix | Concentration Range (µg/L) | Median Concentration (µg/L) | Maximum Concentration (µg/L) | Reference |
| Ebro River, Spain | River Water | - | 0.004 | 0.127 | europa.eu |
| La Selva, NE Spain | Groundwater | >0.3 | - | - | csic.es |
Research on Biodegradation and Photolysis Pathways
The degradation pathways of sulfonamides, a class to which this compound belongs, have been investigated, with oxidative coupling and deaniline identified as prominent mechanisms for their removal and transformation csic.es.
Biodegradation: While specific biodegradation studies solely on this compound are limited in the provided search results, general trends for sulfonamides offer insights. Laccase-catalyzed oxidative systems have shown the ability to degrade sulfonamide antibiotics csic.es. However, some studies indicate that sulfonamides, including trimethoprim (B1683648), may exhibit resistance to microalgae-based treatments, although sulfathiazole, another sulfonamide, was observed to be fully eliminated in one such study mdpi.com. Research on other sulfonamides, like sulfamethazine (B1682506) and sulfachloropyridine, demonstrated that their dissipation rates in soil varied with soil type, being faster in silt loam compared to sandy soil. The presence of liquid swine slurry also led to decreased persistence, likely due to enhanced microbial activity nih.gov.
Photolysis: Sulfonamides are generally considered not highly susceptible to photodegradation mdpi.com. For other sulfonamides, such as sulfadiazine, SO2 extrusion has been identified as a key transformation process under simulated sunlight, leading to the formation of various photoproducts csic.es. Similarly, sulfamethoxazole (B1682508) undergoes hydroxylation reactions, forming mono- and di-hydroxyl derivatives, during photolysis csic.es. Comprehensive data specifically detailing the photolysis pathways for this compound were not extensively found in the search results.
Ecological Impact Assessments of this compound Residues
The continuous presence of sulfonamides, including this compound, in environmental compartments poses potential ecological risks. Residual sulfonamides in water can accumulate, fostering the evolution of drug-resistant bacterial strains and potentially affecting the growth of both animals and plants nih.gov.
Ecotoxicity and Antimicrobial Resistance: Antibiotics persisting in aquatic environments for extended periods can induce genotoxicity and histopathological changes in various aquatic organisms nih.gov. The simultaneous occurrence of multiple antimicrobials, even at low concentrations, may lead to significant ecological toxicity acs.org.
While some studies suggest that sulfonamides, when assessed individually using risk quotients (RQs), may not pose a significant ecological risk to algae, fish, and crustaceans (RQs < 0.1) in certain urban aquifers csic.es, other research indicates that concentrations of some sulfonamides (e.g., sulfamethoxazole and sulfamethoxypyridazine) in river and groundwater could present moderate to high ecological risks to aquatic organisms csic.es. The presence of veterinary antibiotics in commercial organic fertilizers has also been linked to low to medium potential ecological risk for soil organisms in amended agricultural soils mdpi.com. The problem of antibiotic residues in the water environment is a significant area of ecological research, with sulfonamides frequently detected due to their widespread use and strong hydrophilicity nih.gov.
Table 2: Potential Ecological Impact of Sulfonamides (General Class)
| Impact Category | Observation | Reference |
| Bioaccumulation | Continuous input into groundwater may increase the possibility of bioaccumulation in aquatic organisms. csic.es | csic.es |
| Drug Resistance | Residual sulfonamides in water promote the evolution of drug-resistant strains. nih.gov | nih.gov |
| Effects on Organisms | Can affect the growth of animals and plants. nih.gov Long-term persistence in aquatic environments can cause genotoxicity and histopathological changes in aquatic organisms. nih.gov | nih.gov |
| Ecological Risk (Aquatic) | Risk quotients (RQs) for sulfonamides in groundwater were low for algae, fish, and crustaceans (RQs < 0.1) in one urban aquifer study. csic.es However, other studies indicated moderate to high ecological risk for some sulfonamides (e.g., sulfamethoxazole, sulfamethoxypyridazine) in river and groundwater. csic.es The simultaneous occurrence of multiple antimicrobials may result in significant ecological toxicity. acs.org | csic.esacs.org |
| Ecological Risk (Soil) | Veterinary antibiotics in commercial organic fertilizers can pose low to medium potential ecological risk to soil organisms in amended soils. mdpi.com | mdpi.com |
Computational and in Silico Modeling in Sulfanitran Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions at a molecular level.
Ligand-Enzyme Binding Interactions (e.g., Dihydropteroate (B1496061) Synthetase)
For Sulfanitran, molecular docking studies would be crucial in elucidating its binding mechanism to its target enzyme, dihydropteroate synthetase (DHPS). DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms. Sulfonamides, including this compound, act as competitive inhibitors of this enzyme, mimicking the natural substrate, para-aminobenzoic acid (pABA).
A typical molecular docking study for this compound would involve:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of DHPS would be obtained from a protein data bank.
Docking Simulation: Using specialized software, the this compound molecule would be placed into the active site of DHPS to predict the most stable binding pose.
Analysis of Interactions: The analysis would focus on identifying the specific amino acid residues in the DHPS active site that interact with this compound. These interactions are typically hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy, a measure of the affinity of this compound for the enzyme, would also be calculated.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
A QSAR study involving this compound would typically include a series of related sulfonamide analogs with known activities against a particular target. The process involves:
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound in the series, including this compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
While a specific QSAR model for this compound has not been identified in the available literature, studies on other sulfonamides have demonstrated the utility of this approach. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to build pharmacophore models for DHPS inhibitors, highlighting the importance of steric and electrostatic fields for potent inhibition. nih.gov
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the relationship between a molecule's structure and its chemical reactivity.
A DFT study of this compound would provide detailed insights into its electronic properties, such as:
Molecular Geometry: Optimization of the three-dimensional structure of this compound to its lowest energy conformation.
Electronic Properties: Calculation of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Electrostatic Potential: Mapping the electrostatic potential on the molecular surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can predict sites of interaction with other molecules.
While specific DFT studies on this compound are not prevalent, research on other sulfonamide molecules has utilized DFT to analyze their molecular structures and electronic properties, providing a basis for understanding their reactivity and interactions. iosrjournals.orgresearchgate.netsemanticscholar.org
Physiologically Based Pharmacokinetic (PBPK) Modeling for Predictive Research
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. PBPK models are built based on the underlying physiology and the physicochemical properties of the compound.
Given that this compound is used in the poultry industry, a PBPK model for this compound in chickens would be highly valuable for predictive research. The development of such a model would involve:
Model Structure: Defining a set of compartments representing the organs and tissues of a chicken, interconnected by blood flow.
Physiological Parameters: Incorporating physiological parameters for chickens, such as organ volumes, blood flow rates, and tissue composition.
Compound-Specific Parameters: Including physicochemical properties of this compound (e.g., solubility, lipophilicity) and in vitro metabolism data.
Model Simulation and Validation: Simulating the pharmacokinetic profile of this compound and comparing the predictions with experimental data from pharmacokinetic studies in chickens.
While specific PBPK models for this compound are not described in the available literature, pharmacokinetic modeling has been applied to other sulfonamides in broiler chickens to understand their disposition and to optimize dosing regimens. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Such models are instrumental in predicting drug concentrations in various tissues and ensuring both efficacy and safety in veterinary medicine.
Future Research Directions and Emerging Applications of Sulfanitran Knowledge
Exploration of Novel Therapeutic Avenues beyond Traditional Antimicrobial Use
Beyond its established role as an anticoccidial agent in poultry, sulfanitran's potential for novel therapeutic applications is being explored. Research indicates that this compound acts as a stimulator of multidrug resistance protein 2 (MRP2), increasing its affinity for certain substrates like estradiol-17-β-D-glucuronide (E217βG) medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. This property suggests potential applications in modulating drug efflux, which could be relevant in areas such as toxicology or drug-drug interactions, where influencing the transport of other compounds is desired ncats.ioqueensu.caresearchgate.netdrugbank.com.
Furthermore, the broader class of sulfonamides, to which this compound belongs, has shown diverse biological activities beyond their antibacterial properties, including antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory effects researchgate.net. While specific novel therapeutic uses for this compound itself are still under investigation, the repurposing of existing drugs is a significant strategy in drug discovery, particularly for neglected tropical diseases researchgate.netpurdue.eduplos.orgmdpi.com. For instance, studies have explored the repurposing of approved drugs, including some sulfonamides, to target endosymbionts of parasitic nematodes, offering a promising avenue for new treatments against diseases like lymphatic filariasis and onchocerciasis researchgate.net. The ability of sulfonamide derivatives to exhibit increased antimicrobial activity with the addition of electron-withdrawing groups, such as the nitro group present in this compound, highlights the potential for structural modifications to unlock new therapeutic profiles researchgate.netnih.gov.
Development of Advanced Drug Delivery Systems for Enhanced Efficacy and Reduced Resistance
The development of advanced drug delivery systems for this compound aims to enhance its efficacy, improve bioavailability, and potentially reduce the development of antimicrobial resistance. Nanoparticle-based delivery systems represent a promising area of research for various pharmaceutical compounds, including sulfonamides researchgate.netgoogle.comacs.org. These systems can offer advantages such as targeted delivery, controlled release, and improved drug stability.
While direct studies on this compound-specific nanoparticles are limited in the provided search results, the broader concept of encapsulating sulfonamides within supramolecular nanoparticles, such as those based on cyclodextrins, has been investigated researchgate.net. Such encapsulation can improve the physicochemical properties of drugs, potentially leading to enhanced therapeutic outcomes and more efficient delivery to target sites researchgate.net. The use of stable isotopes, such as 13C6-Sulfanitran, in research can also aid in tracking the compound within biological systems and in the development of more precise delivery methods ambeed.comhpc-standards.us.
Addressing Antimicrobial Resistance through Innovative this compound Derivatives and Combinations
Antimicrobial resistance poses a significant global health threat, and research into this compound is contributing to strategies to combat this challenge. Sulfonamides, including this compound, primarily exert their antibacterial effect by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid biosynthesis in bacteria nih.govnih.govnih.gov. Bacterial resistance to sulfonamides can arise from mutations in the chromosomal folP gene or, more commonly, through the acquisition of alternative sul genes (e.g., sul1, sul2, sul3) that encode DHPS enzymes with lower affinity for sulfonamides nih.gov.
Innovative approaches to address resistance involve the development of novel this compound derivatives and combination therapies. For instance, the introduction of electron-withdrawing groups, such as the nitro group in this compound, has been shown to increase the antibacterial activity of sulfonamide derivatives researchgate.netnih.govnih.gov.
Combination therapy is a key strategy to overcome antimicrobial resistance, as it can achieve synergistic effects where the combined efficacy of two drugs is greater than their individual effects plos.orgnih.govresearchgate.net. While this compound itself is often used in combination with other anticoccidials in poultry wikipedia.orgwikipedia.orgbionames.org, research on synergistic drug pairs is actively seeking to identify combinations that can inhibit resistant microbial strains and slow the evolution of resistance plos.orgnih.gov.
Another promising area involves efflux pump inhibitors (EPIs). This compound is known to be a multidrug resistance protein 2 (MRP2) stimulator medchemexpress.commedchemexpress.commedkoo.commedchemexpress.commedchemexpress.comqueensu.caresearchgate.net. While this is a stimulation of an efflux pump, research into efflux pump inhibitors aims to reverse bacterial resistance by preventing bacteria from pumping out antibiotics anr.frnih.govnih.gov. Although this compound itself stimulates MRP2, understanding its interaction with efflux mechanisms can inform the design of future compounds that either inhibit efflux or leverage efflux pathways for therapeutic benefit. Studies on other sulfonamide derivatives have demonstrated their ability to inhibit bacterial resistance through mechanisms associated with efflux pump inhibition, such as the NorA efflux pump in S. aureus nih.gov.
Comprehensive Environmental Risk Assessment and Development of Mitigation Strategies
The widespread use of pharmaceutical compounds, including sulfonamides like this compound, can lead to their presence in the environment, necessitating comprehensive environmental risk assessment and the development of mitigation strategies rsc.orgresearchgate.net. Pharmaceuticals can enter the environment through various pathways, including incomplete degradation in wastewater treatment plants and excretion from treated animals rsc.orgresearchgate.netnih.gov.
Environmental impact studies for sulfonamides generally focus on their persistence, degradability, bioaccumulation potential, and ecotoxicity in aquatic and terrestrial environments rsc.orgresearchgate.netnih.govscbt.comhpc-standards.comlgcstandards.com. While specific detailed environmental risk assessments for this compound were not extensively found in the provided search results, general information on sulfonamides indicates that their environmental fate is influenced by factors such as pH, which affects their sorption to soil researchgate.net.
Research efforts are directed towards understanding the degradation pathways of these compounds in various environmental matrices and developing effective strategies to minimize their environmental footprint. This includes improving wastewater treatment technologies to remove pharmaceutical residues and exploring sustainable practices in animal agriculture to reduce the release of veterinary drugs into the environment rsc.orgresearchgate.netnih.gov. The potential for human metabolites of sulfonamides to retransform into parent compounds under environmental conditions also highlights the complexity of assessing and mitigating environmental risks nih.gov.
Q & A
Q. What experimental methodologies are recommended for identifying Sulfanitran in mixed matrices?
To confirm this compound’s presence in complex matrices (e.g., biological samples or environmental extracts), use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular confirmation. Validate the method using certified reference standards (purity >99.0%) and spike-recovery experiments to assess matrix effects . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, particularly for distinguishing this compound from structurally similar sulfonamides .
Q. How can researchers determine this compound’s solubility profile across solvents?
Employ the shake-flask method :
Prepare saturated solutions of this compound in target solvents (e.g., water, ethanol, DMSO).
Agitate at controlled temperatures (e.g., 25°C ± 0.5°C) for 24 hours.
Centrifuge and filter to isolate the supernatant.
Quantify dissolved this compound via HPLC with a calibration curve (R² ≥ 0.995).
Report results as mean ± standard deviation (n=3) and validate against thermodynamic models (e.g., Hansen solubility parameters) .
Q. What protocols ensure accurate quantification of this compound in stability studies?
Design stability studies using ICH Q1A(R2) guidelines :
- Expose this compound to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH).
- Sample at intervals (0, 1, 3, 6 months) and analyze via HPLC with a stability-indicating method (e.g., resolution factor >2.0 between degradation peaks and parent compound).
- Include forced degradation (acid/base hydrolysis, oxidative stress) to validate method specificity .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s degradation pathways?
Contradictions often arise from variations in experimental conditions (e.g., pH, light exposure) or analytical techniques. To resolve discrepancies:
Replicate conflicting studies under strictly controlled parameters (e.g., ISO/IEC 17025-compliant labs).
Use high-resolution LC-MS/MS to identify degradation products and propose mechanistic pathways (e.g., hydroxylation or sulfonic acid formation).
Apply multivariate analysis (e.g., PCA) to isolate critical variables influencing degradation .
Example findings: Conflicting half-life values in aquatic environments may stem from unaccounted photolytic degradation pathways .
Q. What strategies optimize this compound’s detection in trace-level environmental samples?
For trace analysis (e.g., ng/L concentrations in water):
- Pre-concentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Couple UPLC-MS/MS with electrospray ionization (ESI+) in MRM mode (m/z 336 → 156 and 336 → 92).
- Validate method sensitivity (LOQ ≤ 10 ng/L) and precision (%RSD <15%) using matrix-matched calibration .
Q. How can researchers validate novel this compound metabolites in pharmacokinetic studies?
Administer radiolabeled this compound (¹⁴C) in in vivo models (e.g., rodent hepatocytes).
Isolate metabolites via ultracentrifugation and characterize using HRMS and NMR .
Compare fragmentation patterns with synthetic standards.
Assess metabolic pathways (Phase I/II) using enzyme inhibition assays (e.g., CYP450 isoforms) .
Data Presentation and Validation
Table 1: Key parameters for HPLC method validation in this compound analysis
| Parameter | Acceptance Criteria | Reference Standard |
|---|---|---|
| Linearity | R² ≥ 0.998 (1–100 µg/mL) | USP this compound RS |
| Precision | Intra-day %RSD <2.0 | NIST SRM 2384 |
| Accuracy | Recovery 98–102% | Spiked matrix |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | ICH Q2(R1) |
Source: Adapted from pharmaceutical validation guidelines .
Table 2: Conflicting degradation rates of this compound under varying pH
| pH | Half-life (days) | Proposed Mechanism | Study Reference |
|---|---|---|---|
| 4.0 | 28 | Hydrolysis | Smith et al. |
| 7.4 | 56 | Oxidative cleavage | Jones et al. |
| 9.0 | 14 | Photodegradation dominant | Lee et al. |
Note: Discrepancies highlight the need for standardized pH control in stability protocols .
Methodological Recommendations
- Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., pH > temperature) influencing this compound’s stability .
- Literature Review : Use systematic search strategies (e.g., Boolean operators) in databases like PubMed and SciFinder to avoid selection bias .
- Ethical Reporting : Disclose limitations (e.g., lack of in vivo metabolite data) to maintain credibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
